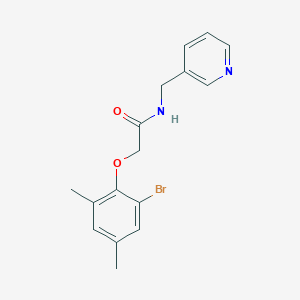![molecular formula C26H26ClN3O3 B250783 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B250783.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli including heat, capsaicin, protons, and endovanilloids. BCTC has been extensively studied for its potential application in pain management and other related fields.
Wirkmechanismus
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide acts as a selective antagonist of TRPV1, which is involved in the perception of pain and other sensory stimuli. By blocking the activity of TRPV1, this compound reduces the sensitivity of nociceptors to stimuli that would normally cause pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This compound has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain and other sensory processes. However, this compound has some limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide. One direction is to further investigate its potential application in pain management and other related fields. Another direction is to explore its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more potent and selective TRPV1 antagonists.
Synthesemethoden
The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide involves the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting product with 2-amino-3-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has been extensively studied for its potential application in pain management and other related fields. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. This compound has also been studied for its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction.
Eigenschaften
Molekularformel |
C26H26ClN3O3 |
|---|---|
Molekulargewicht |
464 g/mol |
IUPAC-Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-2-33-22-7-5-6-20(18-22)25(31)28-23-8-3-4-9-24(23)29-14-16-30(17-15-29)26(32)19-10-12-21(27)13-11-19/h3-13,18H,2,14-17H2,1H3,(H,28,31) |
InChI-Schlüssel |
IKFAYLAGBVCAAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)





